molecular formula C14H28O2 B4007583 2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane

2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B4007583
M. Wt: 228.37 g/mol
InChI Key: RNNZTHKVAQBLJZ-UHFFFAOYSA-N
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Description

2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with a heptan-3-yl group and three methyl groups

Scientific Research Applications

Homopolymerization to High Molecular Weight Poly(Trimethylene Carbonate)

Researchers have synthesized 1,3-dioxan-2-one from 1,3-propanediol and di-ethyl carbonate, later polymerizing it by ring-opening polymerization to poly(trimethylene carbonate). This process, particularly bulk polymerization, achieved polymers with a molecular weight exceeding 100,000. The study highlights the potential of such compounds in creating biodegradable polymers with high molecular weight, which could be beneficial for various applications in medical devices, packaging, and more (Albertson & Sjöling, 1992).

Renewable Gasoline, Solvents, and Fuel Additives

Another study focused on the selective dehydration of 2,3-butanediol to a mixture of dioxolanes, including compounds similar to "2-(1-ethylpentyl)-4,4,6-trimethyl-1,3-dioxane". These dioxolanes showed potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents due to their high octane rating and lower water solubility compared to common gasoline oxygenates (Harvey, Merriman, & Quintana, 2016).

Synthesis and Derivatives of Dioxaborinanes

The synthesis of 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives has been documented, showcasing applications in the field of organometallic chemistry. This research provides insights into the reactivity and potential uses of dioxaborinane derivatives in catalysis and materials science (Woods & Strong, 1967).

Polyol Chain Synthesis

Dioxane derivatives are used in convergent synthesis strategies, such as in the preparation of polyol chains for complex molecules like roflamycoin. This demonstrates the versatility of dioxane compounds in synthetic organic chemistry, particularly in constructing polyol segments (Rychnovsky, Fryszman, & Khire, 1999).

Adduct Formation with Ethyl 3,3-Difluoro-2-Methylpropenoate

Research involving the addition of cyclic ethers and acetals to ethyl 3,3-difluoro-2-methylpropenoate, where dioxane derivatives participate in free radical conditions, highlights their potential in creating unique chemical structures. This can be crucial for developing new materials and chemicals with specialized properties (Bumgardner & Burgess, 2000).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of heptan-3-ol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and

Properties

IUPAC Name

2-heptan-3-yl-4,4,6-trimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-6-8-9-12(7-2)13-15-11(3)10-14(4,5)16-13/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNZTHKVAQBLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1OC(CC(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane
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2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane
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2-(Heptan-3-yl)-4,4,6-trimethyl-1,3-dioxane

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